molecular formula C13H12N2O5S2 B13118599 1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone

1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone

Cat. No.: B13118599
M. Wt: 340.4 g/mol
InChI Key: MHWYJGJVGLZNHY-UHFFFAOYSA-N
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Description

1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenylthiol reacts with the nitrothiazole intermediate.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.

Scientific Research Applications

1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring and dimethoxyphenyl group may also contribute to the compound’s biological activities by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: Lacks the thiazole and nitro groups, resulting in different chemical and biological properties.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains a hydroxy group instead of a thioether linkage, leading to different reactivity and applications.

    Thiazole Derivatives: Various thiazole derivatives with different substituents can exhibit diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.

Uniqueness

1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to the combination of its thiazole ring, nitro group, thioether linkage, and dimethoxyphenyl group

Properties

Molecular Formula

C13H12N2O5S2

Molecular Weight

340.4 g/mol

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C13H12N2O5S2/c1-7(16)12-14-11(15(17)18)13(22-12)21-8-4-5-9(19-2)10(6-8)20-3/h4-6H,1-3H3

InChI Key

MHWYJGJVGLZNHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(S1)SC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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